molecular formula C10H5Cl2FO3 B12594504 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- CAS No. 647832-02-8

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)-

Cat. No.: B12594504
CAS No.: 647832-02-8
M. Wt: 263.05 g/mol
InChI Key: RJMRDYYZIAFOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is a chemical compound with the molecular formula C10H5Cl2FO3 It is a derivative of furanone, characterized by the presence of chlorine and fluorine atoms attached to the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- typically involves the reaction of 3-fluorophenol with a suitable chlorinated furanone precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated furanone derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less halogenated furanones. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products, such as polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone, 3,4-dichloro-5-(4-fluorophenoxy)
  • 2(5H)-Furanone, 3,4-dichloro-5-(2-fluorophenoxy)
  • 2(5H)-Furanone, 3,4-dichloro-5-(3-chlorophenoxy)

Uniqueness

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to its similar compounds.

Properties

CAS No.

647832-02-8

Molecular Formula

C10H5Cl2FO3

Molecular Weight

263.05 g/mol

IUPAC Name

3,4-dichloro-2-(3-fluorophenoxy)-2H-furan-5-one

InChI

InChI=1S/C10H5Cl2FO3/c11-7-8(12)10(16-9(7)14)15-6-3-1-2-5(13)4-6/h1-4,10H

InChI Key

RJMRDYYZIAFOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.